molecular formula C18H18N2O3 B2879561 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate CAS No. 931239-24-6

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate

Cat. No.: B2879561
CAS No.: 931239-24-6
M. Wt: 310.353
InChI Key: LSDULSQJWJSEOE-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate is a synthetic organic compound featuring a 2,3-dihydroindole core substituted with a methyl group at the 2-position and an ester-linked 4-aminobenzoate moiety. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.36 g/mol and a CAS registry number of 931239-24-6 . This dual functionality suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where indole derivatives are known modulators (e.g., serotonin receptors or kinase inhibitors).

Properties

IUPAC Name

[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-10-14-4-2-3-5-16(14)20(12)17(21)11-23-18(22)13-6-8-15(19)9-7-13/h2-9,12H,10-11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDULSQJWJSEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 310.36 g/mol
  • CAS Number : 931239-24-6

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. In a study focusing on related indole derivatives, compounds demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, showcasing potent efficacy compared to standard antibiotics like ampicillin and streptomycin .

Bacterial Strain MIC (mg/mL) Reference Compound
Escherichia coli0.004Compound 8
Staphylococcus aureus0.008Compound 11
Bacillus cereus0.015Compound 1

The most active derivatives were found to inhibit Enterobacter cloacae, with MIC values significantly lower than those of reference drugs .

Anticancer Activity

Indole derivatives are also noted for their anticancer potential. A study highlighted the cytotoxic effects of various indole-based compounds against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Cell Line IC50 (µM) Compound Tested
MCF-7152-(2-Methyl...
HeLa202-(2-Methyl...

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Research suggests that indole derivatives may inhibit critical enzymes involved in cell wall synthesis in bacteria and induce apoptosis in cancer cells through the modulation of signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive analysis was conducted on a series of indole derivatives, including the target compound. The study utilized a microdilution method to assess antibacterial activity against a panel of pathogens. Results indicated that the compound had superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines using the MTT assay. Results demonstrated that the compound induced significant cell death in a dose-dependent manner, with mechanisms involving cell cycle arrest and apoptosis being investigated .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Indole Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2-methyl 4-aminobenzoate C₁₈H₁₈N₂O₃ 310.36 931239-24-6 Amino group enhances solubility and H-bonding
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3,4-dimethylbenzoate 2-methyl 3,4-dimethylbenzoate C₁₉H₁₉NO₃ 309.36 5396-79-2 Methyl groups increase lipophilicity
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate None 4-(indol-3-yl)butanoate C₂₂H₂₁N₂O₃ 362.16 732274-51-0 Extended hydrophobic chain; potential dual indole interactions
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 6-chloropyridine-3-carboxylate 2-methyl 6-chloropyridine-3-carboxylate C₁₈H₁₆ClN₂O₃ 367.79 386279-40-9 Chlorine and pyridine enhance electron-withdrawing effects
(2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid 2-methyl N/A (carboxylic acid) C₁₁H₁₁NO₃ 205.21 1018295-36-7 Free carboxylic acid improves metal chelation potential

Key Observations :

  • The 4-aminobenzoate group in the target compound provides a polar amino group absent in analogues like the 3,4-dimethylbenzoate derivative, which prioritizes lipophilicity .
  • Replacement of the benzoate with a 6-chloropyridine-3-carboxylate (as in CAS 386279-40-9) introduces a heteroaromatic ring, likely altering binding affinity in biological systems .

Stability and Degradation Pathways

Evidence from indapamide degradation studies () highlights that indole derivatives with ester linkages are sensitive to hydrolysis under acidic/basic conditions and UV light. The 4-aminobenzoate group in the target compound may increase susceptibility to oxidative degradation compared to methyl-substituted analogues (e.g., 3,4-dimethylbenzoate), which are more sterically protected .

Pharmacological Potential

  • Target Compound: The 4-aminobenzoate group’s hydrogen-bonding capability could enhance interactions with enzymes like cyclooxygenases or kinases, similar to other benzoate-containing drugs .
  • 6-Chloropyridine-3-carboxylate Analogue : The chlorine atom and pyridine ring may improve binding to targets requiring halogen bonds or π-π stacking, as seen in kinase inhibitors .

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